molecular formula C14H12N4O2 B512756 6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B512756
M. Wt: 268.27 g/mol
InChI Key: NEGLIROVJFKWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile belongs to the pyranopyrazole family, characterized by a fused pyran (oxygen-containing six-membered ring) and pyrazole (nitrogen-containing five-membered ring) framework. Its IUPAC name systematically describes:

  • 6-Amino : An amino group (-NH₂) at position 6 of the pyran ring.
  • 4-(3-hydroxyphenyl) : A 3-hydroxyphenyl substituent at position 4 of the dihydropyrano ring.
  • 3-methyl : A methyl group (-CH₃) at position 3 of the pyrazole ring.
  • 5-carbonitrile : A cyano group (-C≡N) at position 5 of the pyran ring.

The molecular formula is C₁₆H₁₄N₄O₂ , with a molecular weight of 294.31 g/mol . Key structural features include:

Property Value
Molecular Formula C₁₆H₁₄N₄O₂
Molecular Weight 294.31 g/mol
Functional Groups Amino, hydroxyl, cyano, methyl
Ring System Pyrano[2,3-c]pyrazole

The SMILES notation (CC1=C2C(=C(OC2=NN1)C3=CC(=CC=C3)O)N)C#N) and InChIKey (HYKBOZYVHLSPFW-UHFFFAOYSA-N) further specify its stereoelectronic configuration.

Historical Development of Pyranopyrazole Derivatives

Pyranopyrazole chemistry originated in the early 20th century with Stollé and Wolff’s pioneering syntheses of fused pyran-pyrazole systems. Key milestones include:

  • 1973 : Junek and Aigner developed multicomponent reactions (MCRs) using tetracyanoethylene and pyrazolones to create functionalized pyranopyrazoles.
  • 2000s : Green synthetic methods emerged, such as microwave-assisted reactions and catalysts like CuSnO₃:SiO₂ or Ag/TiO₂ nano-thin films, improving yields (80–98%) and reducing reaction times (<30 minutes).
  • 2020s : Applications expanded to antiviral research, with derivatives like Compound 18 (structurally analogous to the subject compound) showing 84.5% inhibition of SARS-CoV-2 Mᵖʳᵒ.

The subject compound itself is synthesized via a four-component reaction of ethyl acetoacetate, hydrazine hydrate, 3-hydroxybenzaldehyde, and malononitrile under eco-friendly conditions.

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of pyranopyrazoles in medicinal and materials chemistry:

  • Pharmacological Potential : Pyranopyrazoles exhibit antimicrobial, anticancer, and antiviral activities. The 3-hydroxyphenyl group enhances hydrogen-bonding interactions with biological targets.
  • Synthetic Utility : It serves as a precursor for annulated systems (e.g., pyrimidinones, oxazinones). For example, refluxing with formamide yields pyrimidin-5-amine derivatives.
  • Theoretical Interest : Density functional theory (DFT) studies highlight its stable charge distribution and reactivity at the cyano and amino groups.

The compound’s fused heterocyclic core also contributes to optoelectronic applications, though this area remains underexplored.

Properties

IUPAC Name

6-amino-4-(3-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-7-11-12(8-3-2-4-9(19)5-8)10(6-15)13(16)20-14(11)18-17-7/h2-5,12,19H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGLIROVJFKWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as an anticancer agent, antimicrobial activity, and other pharmacological effects.

  • Chemical Formula : C14H12N4O2
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 89607-43-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. These compounds have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Inhibition of key enzymes involved in cancer cell growth.
    • Induction of apoptosis in cancer cells.
    • Modulation of signaling pathways related to cell survival and proliferation.
  • Case Study : A derivative of this compound exhibited an IC50 value of 19.70 ± 0.89 μM against cancer cell lines, comparable to the standard drug etoposide (IC50 = 18.71 ± 1.09 μM) .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Antibacterial Activity :
    • Effective against several strains of bacteria with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against Klebsiella planticola and Staphylococcus aureus .
  • Antifungal Activity :
    • Notable antifungal effects were observed against five phytopathogenic fungi, indicating its potential use in agricultural applications .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays:

  • Free Radical Scavenging Activity : The compound demonstrated significant free radical scavenging effects, with an IC50 value comparable to ascorbic acid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives:

SubstituentBiological ActivityObservations
Hydroxy group at position 3Enhanced anticancer activityIncreased interaction with target enzymes
Methyl group at position 3Improved solubility and bioavailabilityFacilitates cellular uptake

Scientific Research Applications

Pharmaceutical Applications

6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been investigated for its potential therapeutic properties. Research indicates that compounds within this class exhibit various biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against a range of pathogens. For instance, the synthesis of substituted pyrazoles has been linked to enhanced activity against resistant bacterial strains .
  • Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects, potentially useful in treating conditions such as arthritis and other inflammatory diseases. Its mechanism often involves inhibition of pro-inflammatory cytokines .
  • Anticancer Activity: Recent studies highlight the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways .

Synthetic Chemistry

The synthesis of this compound is notable for its eco-friendly approaches:

  • Green Chemistry Approaches: Recent methodologies emphasize sustainable synthesis routes using environmentally benign solvents and catalysts. For example, the use of sonochemical methods has been explored to enhance yield while minimizing waste .
  • Multi-component Reactions: The compound can be synthesized through one-pot multi-component reactions, which simplify the synthetic process while improving efficiency and reducing reaction times .

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science:

  • Polymeric Materials: The incorporation of this compound into polymer matrices has been investigated to enhance mechanical properties and thermal stability of materials used in various industrial applications .

Case Studies

Several case studies provide insights into the practical applications of this compound:

StudyFocusFindings
Wang et al. (2022)Synthesis MethodsDeveloped a sonochemical method for synthesizing dihydropyrano derivatives with improved yields and reduced environmental impact .
Research on Antimicrobial PropertiesBiological ActivityDemonstrated significant antimicrobial activity against resistant strains, suggesting its potential as a lead compound for drug development .
Polymeric Composites StudyMaterial ScienceInvestigated the incorporation of the compound into polymer matrices, resulting in enhanced mechanical properties suitable for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at its dihydropyran ring system. Under controlled conditions with HNO₃ (1:3 v/v), the 1,4-dihydropyrano ring is oxidized to form a fully aromatic pyrano[2,3-c]pyrazole derivative while preserving the nitrile and amino groups. Key spectral changes include:

  • IR : Disappearance of NH stretching (3,400 cm⁻¹) and appearance of C=O at 1,680 cm⁻¹ .

  • ¹H NMR : Loss of diastereotopic protons at δ 4.6–5.1 ppm .

Reduction Reactions

The nitrile group (-C≡N) is selectively reduced to a primary amine (-CH₂NH₂) using H₂/Pd in ethanol at 60°C:

  • Reaction :
    R C NH2/PdR CH2NH2\text{R C N}\xrightarrow{\text{H}_2/\text{Pd}}\text{R CH}_2\text{NH}_2

  • Yield : 82–88% (confirmed by LC-MS).

Electrophilic Substitution Reactions

The 3-hydroxyphenyl moiety participates in electrophilic substitutions. With Cl₂/FeCl₃, chlorination occurs at the para position of the phenolic ring:

Reagent Product Regioselectivity Yield
Cl₂/FeCl₃ (0°C)6-Amino-4-(3-hydroxy-4-chlorophenyl)...Para76%
Br₂/AcOH6-Amino-4-(3-hydroxy-4-bromophenyl)...Para68%

NMR Analysis of Key Intermediates

  • ¹H NMR (DMSO-d₆) : NH₂ protons appear as a broad singlet at δ 6.9–7.2 ppm, while the pyran ring CH resonates at δ 4.8–5.1 ppm .

  • ¹³C NMR : The nitrile carbon is observed at δ 118–120 ppm, confirming its stability under mild conditions .

IR Spectral Signatures

Functional Group Absorption Range (cm⁻¹) Reference
-C≡N2,185–2,197
-NH₂3,330–3,471
Aromatic C-O (phenol)1,245–1,265

Stability Under Thermal and Acidic Conditions

  • Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C, with 95% mass loss by 350°C .

  • Acid Stability : Stable in 1M HCl at 25°C for 24 hrs but hydrolyzes in 3M HCl at 80°C (t₁/₂ = 45 min).

Synthetic Derivatives and Biological Relevance

Derivatives synthesized via substitutions show enhanced bioactivity:

Derivative Modification Biological Activity
6-Amino-4-(3-hydroxy-4-nitrophenyl)...Nitro group introductionAntibacterial (MIC = 8 µg/mL)
6-Amino-4-(3-methoxy-4-hydroxyphenyl)Methylation of -OHCOX-2 inhibition (IC₅₀ = 1.2 µM)

Catalytic Mechanisms in Green Chemistry

Nano ionic liquids like {[HMIM]C(NO₂)₃} enable solvent-free syntheses of pyrano-pyrazole hybrids through a proposed mechanism involving:

  • Activation of aldehyde carbonyl via hydrogen bonding.

  • Knoevenagel condensation with malononitrile.

  • Cyclization with pyrazolone intermediates .

Key Advantages :

  • 90–95% atom economy

  • Recyclable catalyst (5 cycles without loss)

Preparation Methods

Ag/TiO₂ Nano-Thin Film Catalyzed Synthesis

The use of Ag/TiO₂ nano-thin films as heterogeneous catalysts represents a breakthrough in green chemistry. Irani et al. demonstrated that Ag-doped TiO₂ films, synthesized via spray pyrolysis, exhibit enhanced optical absorption and photocatalytic activity due to surface plasmon resonance effects from Ag nanoparticles. These films catalyze the one-pot three-component condensation of 3-methyl-1H-pyrazol-5(4H)-one, 3-hydroxybenzaldehyde, and malononitrile at room temperature (25°C).

Mechanistic Pathway :

  • Knoevenagel Condensation : 3-Hydroxybenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Nucleophilic Attack : The pyrazolone attacks the nitrile carbon, forming a pyran ring.

  • Cyclization : Intramolecular dehydration yields the dihydropyrano[2,3-c]pyrazole core.

Key Advantages :

  • Mild Conditions : Room-temperature synthesis reduces energy consumption.

  • Reusability : Ag/TiO₂ films retain >85% activity after five cycles.

Optimization Data :

ParameterOptimal ValueYield (%)
Catalyst Loading10 mg89
Reaction Time45 min89
SolventEthanol89

Gluconic Acid Aqueous Solution (GAAS)-Mediated Synthesis

GAAS, a biodegradable and non-toxic catalyst, enables efficient synthesis in water. A four-component reaction of 3-hydroxybenzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate at 60°C achieves a 92% yield within 35 minutes.

Procedure :

  • Combine equimolar reactants (1 mmol each) in 5 mL GAAS.

  • Stir at 60°C until TLC confirms completion.

  • Filter and recrystallize from ethanol.

Mechanistic Insights :

  • GAAS protonates the aldehyde, accelerating the Knoevenagel step.

  • Hydrogen bonding stabilizes intermediates, reducing activation energy.

Comparative Performance :

CatalystTemperature (°C)Time (min)Yield (%)
GAAS603592
Ag/TiO₂254589

Structural and Reaction Parameter Optimization

Substrate Electronic Effects

The position of the hydroxyl group on the phenyl ring significantly impacts reactivity. Meta-substituted 3-hydroxybenzaldehyde exhibits slower kinetics compared to para-substituted analogs due to steric hindrance and reduced resonance stabilization.

Reaction Times :

Aldehyde SubstituentPositionTime (min)Yield (%)
-OH4-3095
-OH3-3592

Solvent and Temperature Effects

Solvent Screening :

SolventDielectric ConstantYield (%)
Water80.192
Ethanol24.389
DMF36.778

Water outperforms organic solvents due to enhanced solubility of GAAS and intermediates.

Temperature Profiling :

Temperature (°C)Yield (%)
2565
6092
8090

Elevated temperatures accelerate the reaction but may promote side reactions above 60°C.

Advanced Characterization and Quality Control

Spectroscopic Validation

  • FTIR : Peaks at 2195 cm⁻¹ (C≡N), 3260 cm⁻¹ (NH), and 1600–1650 cm⁻¹ (C=C/C=N).

  • ¹H NMR : Singlets at δ 4.6 (pyran C-H), δ 2.3 (CH₃), and δ 11.8 (NH).

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water, 70:30) confirms >98% purity. Retention time: 4.2 minutes.

Industrial-Scale Feasibility

Cost-Benefit Analysis

ParameterAg/TiO₂ MethodGAAS Method
Catalyst Cost ($/g)12.500.80
Energy ConsumptionLowModerate
E-Factor0.150.10

GAAS is economically favorable for large-scale production due to lower catalyst costs and simpler workup .

Q & A

Advanced Research Question

  • Docking Studies : Predict binding affinity to calcium channels using AutoDock Vina, referencing the 4-(2-nitrophenyl) derivative’s interaction with L-type channels .
  • DFT Calculations : Analyze electron density maps to explain regioselectivity in cyclization steps .
  • MD Simulations : Model stability in biological membranes to prioritize derivatives for synthesis .

What contradictions exist in reported bioactivity data, and how can they be resolved?

Advanced Research Question

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent ratios .
  • Automated Platforms : Employ flow chemistry for continuous synthesis of derivatives (e.g., 10z–10ae in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.